Bongkrekic Acid (ammonium salt)
Description
Historical Context of Bongkrekic Acid Discovery and Initial Scientific Investigations
The discovery of bongkrekic acid is intrinsically linked to public health crises in Indonesia. The first documented cases of poisoning emerged in 1895, associated with the consumption of a traditional fermented coconut product called "tempe bongkrek". researchwithnj.com For decades, this foodstuff, a staple protein source in Java, would sporadically cause severe illness and fatalities. researchwithnj.comresearchgate.net
It wasn't until the 1930s, following a rise in poisoning incidents during an economic depression, that Dutch scientists W.K. Mertens and A.G. van Veen at the Eijkman Institute in Jakarta undertook a systematic investigation. researchwithnj.com Their research successfully identified the source of the toxicity: a bacterium they named Pseudomonas cocovenenans, which contaminated the coconut press-cake used to make the tempeh. researchwithnj.com This bacterium was later reclassified through genetic sequencing and is now known as Burkholderia gladioli pathovar cocovenenans. researchgate.net The toxin it produced was subsequently named bongkrekic acid, after the food product it plagued. researchwithnj.comnih.gov
Early scientific work focused on isolating and characterizing the toxin and the producing bacterium. mdpi.com Researchers established that the bacterium thrives in warm (22–30 °C), neutral pH environments and that the presence of fatty acids, particularly oleic acid found in coconut and corn, is crucial for toxin production. nih.govresearchgate.net Initial methods for detecting the toxin included paper chromatography. mdpi.com These foundational studies laid the groundwork for understanding the conditions leading to food contamination and the chemical nature of this potent toxin. mdpi.commdpi.com
Table 1: Key Milestones in the History of Bongkrekic Acid Research
| Year | Milestone | Significance | Reference(s) |
|---|---|---|---|
| 1895 | First recorded outbreak of poisoning | Linked consumption of tempe bongkrek to severe illness and death in Java, Indonesia. | researchwithnj.com |
| 1930s | Identification of the causative agent | Dutch scientists Mertens and van Veen identify the bacterium Pseudomonas cocovenenans (later renamed Burkholderia gladioli pv. cocovenenans) as the source of the toxin. | researchwithnj.com |
| 1950s | Structural investigation | The chemical structure of bongkrekic acid was investigated and proposed. | mdpi.com |
| 1970 | Mechanism of action elucidated | Research by P.J.F. Henderson and H.A. Lardy demonstrates that bongkrekic acid inhibits the adenine (B156593) nucleotide translocase (ANT) in mitochondria. | researchgate.net |
| 1984 | First total synthesis | The first total synthesis of bongkrekic acid was achieved by E.J. Corey and A. Tramontano. | mdpi.com |
| 1988 | Ban on tempe bongkrek | Production of tempe bongkrek was officially banned in Indonesia to prevent further outbreaks. | researchwithnj.com |
Contemporary Relevance in Mitochondrial Biology and Microbial Toxin Research
In contemporary science, bongkrekic acid is recognized as more than just a foodborne poison; it is a powerful research tool, especially in the field of mitochondrial biology. nih.govresearchgate.net Its significance stems from its highly specific and potent mechanism of action: the inhibition of the mitochondrial adenine nucleotide translocase (ANT). nih.govresearchgate.netnih.gov ANT is a critical protein in the inner mitochondrial membrane responsible for exchanging the adenosine (B11128) triphosphate (ATP) synthesized within the mitochondria for the adenosine diphosphate (B83284) (ADP) in the cytosol. nih.gov
By binding to and locking the ANT protein in a specific conformation, bongkrekic acid effectively halts this exchange, preventing the export of ATP to the rest of the cell and cutting off its primary energy supply. researchwithnj.comwikipedia.org This makes bongkrekic acid an invaluable molecular probe for scientists studying bioenergetics, mitochondrial transport systems, and the role of ANT in cellular processes like apoptosis (programmed cell death). nih.govresearchgate.net Research has shown that just 1 μmol of bongkrekic acid per milligram of mitochondrial protein can completely block the phosphorylation of ADP. nih.gov
The compound's role as a microbial toxin remains a significant area of research, driven by ongoing food safety concerns. nih.govmdpi.com Outbreaks, though rare, continue to be reported, primarily linked to improperly fermented corn and coconut-based foods in regions like China and Indonesia, with a notable outbreak also documented in Mozambique. researchgate.netrsc.org Modern research focuses on developing rapid and sensitive detection methods for both the B. gladioli bacterium and the toxin itself in food products. nih.gov In this context, the ammonium (B1175870) salt of bongkrekic acid is particularly relevant. Advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) utilize ammonium adducts of bongkrekic acid isomers because they provide a significantly stronger and more reliable signal, allowing for superior detection sensitivity and quantification in complex food matrices. nih.govmdpi.com
Table 2: Applications of Bongkrekic Acid in Academic Research
| Field of Research | Specific Application | Scientific Value | Reference(s) |
|---|---|---|---|
| Mitochondrial Biology | Inhibition of Adenine Nucleotide Translocase (ANT) | Allows for the study of mitochondrial energy metabolism, the role of ANT in cellular physiology, and the mechanics of ATP/ADP transport. | nih.govresearchgate.netwikipedia.org |
| Cell Biology | Investigation of Apoptosis | Used as a tool to study the mitochondrial permeability transition pore (mPTP) and its role in initiating programmed cell death. | researchgate.net |
| Microbial Toxinology | Study of Bacterial Pathogenesis | Research into the bon gene cluster in B. gladioli pv. cocovenenans helps understand the genetic basis of toxin synthesis and its regulation. | nih.gov |
| Food Safety & Analytical Chemistry | Development of Detection Methods | Used as a standard for creating and validating methods (e.g., UHPLC-MS/MS) to detect contamination in food. The ammonium salt form enhances detection sensitivity. | nih.govmdpi.com |
Mentioned Chemical Compounds
Structure
2D Structure
Properties
Molecular Formula |
C28H47N3O7 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
azane;(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid |
InChI |
InChI=1S/C28H38O7.3H3N/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34;;;/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34);3*1H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+;;;/t21-,25+;;;/m0.../s1 |
InChI Key |
WOAWKQQXQSOKNY-QPKBJCHUSA-N |
Isomeric SMILES |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O.N.N.N |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O.N.N.N |
Origin of Product |
United States |
Microbiological and Ecological Research on Bongkrekic Acid Production
Etiological Agent Identification and Characterization
The primary causative agent of bongkrekic acid poisoning is the bacterium Burkholderia gladioli pathovar cocovenenans. wikipedia.orgcfsre.org This pathovar is distinguished by its ability to produce the potent mitochondrial toxin, bongkrekic acid. frontiersin.orgnih.gov
Burkholderia gladioli pathovar cocovenenans: Taxonomy, Phylogeny, and Pathovar Specificity
Burkholderia gladioli is a species of Gram-negative, rod-shaped, aerobic bacteria found in diverse environments such as soil, water, and plants. wikipedia.orgfda.gov.tw The species is known for its metabolic versatility and its ability to form symbiotic relationships or act as a pathogen to plants and animals, including humans. wikipedia.orgnih.gov Historically, B. gladioli has been divided into different pathovars based on the diseases they cause in plants, such as B. gladioli pv. gladioli (gladiolus rot), B. gladioli pv. alliicola (onion bulb rot), and B. gladioli pv. agaricicola (soft rot in mushrooms). wikipedia.orgresearchgate.net
Burkholderia gladioli pv. cocovenenans, initially known as Pseudomonas cocovenenans, was later reclassified into the Burkholderia gladioli species based on 16S rRNA sequence analysis, DNA-DNA hybridization, and fatty acid analysis. wikipedia.orgnih.gov While other pathovars of B. gladioli are primarily plant pathogens, B. gladioli pv. cocovenenans is uniquely associated with fatal food poisoning due to the production of bongkrekic acid. frontiersin.orgnih.govresearchgate.net This distinction is critical, as not all B. gladioli strains produce this toxin. frontiersin.org
Phylogenomic studies have further clarified the relationships within the B. gladioli species. These analyses have shown that while some historical pathovars like B. gladioli pv. alliicola and B. gladioli pv. cocovenenans are distinct, others such as B. gladioli pv. gladioli and B. gladioli pv. agaricicola are phylogenetically indistinguishable. nih.gov The production of bongkrekic acid is a clade-specific trait, meaning it is restricted to a particular lineage within the B. gladioli group. nih.gov
Genomic and Transcriptomic Studies of Bongkrekic Acid-Producing Strains
Genomic and transcriptomic analyses have provided significant insights into the mechanisms of bongkrekic acid production and the evolution of the responsible genes. These studies have been crucial in understanding the genetic determinants that differentiate toxic from non-toxic strains.
The ability of Burkholderia gladioli pv. cocovenenans to produce bongkrekic acid is encoded by a specific set of genes known as the bongkrekic acid biosynthesis (bon) gene cluster. frontiersin.orgnih.govnottingham.edu.cn This cluster contains the necessary genetic information for the enzymatic machinery that assembles the complex molecule. The bon gene cluster is typically located on the larger of the two chromosomes found in Burkholderia species. frontiersin.orgresearchgate.net
The core of the bon gene cluster includes genes encoding a modular type I polyketide synthase (PKS), which is a large, multi-domain enzyme responsible for the stepwise synthesis of the polyketide backbone of bongkrekic acid. nih.govmdpi.com Key genes within this cluster include bonA, bonB, and bonD, which encode different modules of the PKS. mdpi.com Additionally, the cluster contains genes for other necessary enzymes, such as a cytochrome P450 monooxygenase, bonL, which is involved in the oxidation of a methyl group to a carboxylic acid, a crucial step in the formation of the final tricarboxylic acid structure of bongkrekic acid. nih.gov
The table below provides an overview of the key genes within the bon gene cluster and their putative functions in bongkrekic acid biosynthesis.
| Gene | Putative Function |
| bonA | Polyketide Synthase |
| bonB | Polyketide Synthase |
| bonD | Polyketide Synthase |
| bonL | Cytochrome P450 Monooxygenase |
| bonJ | Acyl-CoA Dehydrogenase |
| bonK | Enoyl-CoA Hydratase/Isomerase |
| bonF | Methyltransferase |
| bonG | Acyl Carrier Protein |
| bonE | Thioesterase |
This table is based on data from multiple genomic studies. nih.govresearchgate.netmdpi.com
Comparative genomic studies have revealed that the bon gene cluster is not universally present in all B. gladioli strains. A study analyzing 239 whole-genome sequences of B. gladioli from various sources and geographical locations found the bon gene cluster in only 36 (15.06%) of the genomes. nottingham.edu.cnnih.govnih.gov This suggests that the ability to produce bongkrekic acid is not a core characteristic of the species but rather a trait acquired by a subset of strains. nih.govnih.gov
The distribution of the bon gene cluster among B. gladioli strains is not random; the strains containing the cluster form distinct clades within the phylogenetic tree of the species. nottingham.edu.cnnih.govnih.gov Pan-genome analysis suggests that the genes for bongkrekic acid biosynthesis were acquired relatively recently in the evolutionary history of B. gladioli. nottingham.edu.cnnih.govnih.gov The mechanism of acquisition is thought to be horizontal gene transfer, as evidenced by the G+C content of the bon gene cluster, which can differ from the rest of the bacterial genome, and the presence of mobile genetic elements like transposases flanking the cluster in some strains. researchgate.netnih.gov
The evolution of the bon gene cluster itself appears to have been shaped by complex recombination events. nih.govnih.gov This indicates that the cluster has undergone genetic rearrangements, contributing to its current structure and function. The prevalence of the bon gene cluster in a significant minority of B. gladioli strains highlights the potential for this foodborne pathogen to be more widespread than previously thought. mdpi.comnih.gov
Bongkrekic Acid Biosynthesis Pathways
The biosynthesis of bongkrekic acid is a complex process involving multiple enzymatic steps, starting from simple precursor molecules.
Polyketide Nature and Biosynthetic Origin
Bongkrekic acid is classified as a polyketide, a diverse group of secondary metabolites produced by bacteria, fungi, and plants. nih.govrsc.orgwikipedia.org Polyketides are synthesized through the repeated condensation of small carboxylic acid units, in a manner similar to fatty acid synthesis. wikipedia.org
The biosynthesis of bongkrekic acid begins with the assembly of a long carbon chain by a modular type I polyketide synthase (PKS). nih.govplos.org Isotopic labeling studies using 13C-labeled acetates and methionine have confirmed that the backbone of bongkrekic acid is derived from acetate (B1210297) units. rsc.org The unique branched structure of bongkrekic acid arises from specific enzymatic modifications during the chain elongation process, including the introduction of β-branches. nih.govrsc.org The final steps in the biosynthesis involve a six-electron oxidation of a methyl group to a carboxylic acid, resulting in the characteristic tricarboxylic fatty acid structure of the toxin. nih.gov
Elucidation of Enzymatic Steps and Precursor Utilization
The biosynthesis of bongkrekic acid (BKA), a potent mitochondrial toxin, is a complex process orchestrated by a series of enzymes encoded by the bon gene cluster in Burkholderia gladioli pathovar cocovenenans. mdpi.comfrontiersin.org This cluster contains the genetic blueprint for a modular type I polyketide synthase (PKS), which is central to the assembly of the BKA molecule. mdpi.comfrontiersin.org The PKS functions in a modular fashion, where each module is responsible for adding a specific building block, typically an acyl-CoA derivative, to the growing polyketide chain. frontiersin.org
The assembly process involves several key enzymatic activities. The core structure is initiated and elongated through the action of ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains within the PKS modules. frontiersin.org Research has shown that the biosynthesis involves isoprenoid-like β-branching events, which contribute to the unique branched structure of this tricarboxylic fatty acid. nih.gov
A critical step in the formation of the final BKA molecule is a six-electron oxidation of a methyl group to a carboxylic acid. nih.gov This transformation is catalyzed by the cytochrome P450 monooxygenase, BonL. nih.govresearchgate.net The functional role of BonL was confirmed through experiments with a mutant strain, which resulted in the production of deoxybongkrekic acid, an intermediate lacking the final carboxyl group. nih.gov The entire process highlights a sophisticated enzymatic machinery that converts simple precursors into a highly complex and toxic natural product. frontiersin.orgnih.gov
Isomer Formation during Biosynthesis (e.g., isobongkrekic acid, iBKA-neo)
During the biosynthesis of bongkrekic acid by Burkholderia gladioli, several isomers can be formed. mdpi.comnih.gov Among these are isobongkrekic acid (iBKA) and, more recently identified, iBKA-neo. mdpi.comnih.gov
Isobongkrekic acid has been isolated from cultures of Pseudomonas cocovenenans (an older classification for B. gladioli pv. cocovenenans) grown on coconut-based media. nih.gov It shares the same molecular weight and ultraviolet spectrum as BKA but differs in its nuclear magnetic resonance (NMR) spectrum. nih.gov This difference is attributed to the stereochemistry at the dicarboxylic end of the molecule; BKA has a trans configuration, while iBKA has a cis configuration. nih.gov Interestingly, this structural difference disappears upon catalytic hydrogenation. nih.gov
More recent research has successfully separated and identified a novel BKA isomer, named iBKA-neo. mdpi.comresearchgate.net This isomer is a trans isomer at the C8 and C9 double carbon bonds (E-configuration), distinguishing it from BKA, which has a cis configuration (Z-configuration) at the same position. mdpi.com The discovery and characterization of these isomers are significant as they can exhibit different toxicities, which has implications for risk assessment and the development of accurate detection methods. mdpi.comnih.govresearchgate.net
Environmental and Microbiological Factors Influencing Toxinogenesis
The production of bongkrekic acid by Burkholderia gladioli is not constant but is heavily influenced by a variety of environmental and microbiological factors. These factors can either promote or inhibit the growth of the bacterium and the subsequent synthesis of the toxin.
Substrate-Dependent Modulation of Bongkrekic Acid Production (e.g., starch, nutrient availability, saccharides)
The composition of the growth substrate plays a critical role in the production of bongkrekic acid. The bacterium thrives in environments rich in specific types of fatty acids, particularly those found in coconut and corn. sfa.gov.sgnih.gov
Studies have demonstrated a direct link between lipid concentration and BKA formation. In experiments using defatted coconut media, BKA was not detectable when coconut fat concentrations were 10% or less, even with high bacterial growth. nih.gov However, at 40% and 50% fat concentrations, significant amounts of BKA (up to 1.4 mg/g) were produced. nih.gov The type of fatty acid is also crucial. Of several tested, oleic acid (an 18-carbon monounsaturated fatty acid) stimulated the highest production of BKA, reaching up to 2.62 mg/g. nih.gov Saturated fatty acids like lauric, myristic, and palmitic acids also supported toxin production, though to a lesser extent. nih.gov
Research on rice noodle products has further illuminated the role of starches and saccharides. nih.govresearchgate.netresearchgate.netoup.com Toxin production was significantly higher in noodles made with 100% rice flour compared to those made with 100% starch. nih.govresearchgate.netresearchgate.netoup.com The addition of protein powder and glucose, a hexacarbon sugar, also significantly promoted BKA production. nih.govresearchgate.netresearchgate.netoup.com This suggests that the degree of carbohydrate hydrolysis into monosaccharides is a critical factor influencing toxin formation. nih.govresearchgate.netoup.com Conversely, the presence of rice oil was found to hinder BKA production. nih.govresearchgate.netoup.com
Table 1: Effect of Substrate Composition on Bongkrekic Acid (BKA) Production
| Substrate/Component | Observation | BKA Concentration (Example) | Source |
|---|---|---|---|
| 100% Rice Flour Noodles | Significantly higher BKA production compared to 100% starch. | 30.53 ± 1.08 mg/kg | nih.govresearchgate.netresearchgate.net |
| 100% Starch Noodles | Lower BKA production. | 0.65 ± 0.03 mg/kg | nih.govresearchgate.netresearchgate.net |
| Oleic Acid Supplementation | Stimulated the highest BKA production among tested fatty acids. | 2.62 mg/g | nih.gov |
| Glucose Supplementation | Significantly promoted BKA production. | Data not specified | nih.govresearchgate.netresearchgate.net |
| 4% Soybean Oil in Wet Rice Noodles | 5.74 times higher BKA concentration than without oil. | 31.72 ± 9.41 mg/kg | nih.gov |
Optimization of Environmental Parameters for Toxin Yield (e.g., pH, temperature)
Environmental conditions, specifically temperature and pH, are paramount for both the growth of B. gladioli pv. cocovenenans and its production of bongkrekic acid. The optimal ranges for these two processes are distinct but overlapping.
The bacterium generally grows well at temperatures between 30 and 37°C. researchgate.netcfs.gov.hk However, the optimal temperature range for the production of the toxin is slightly lower, between 22 and 30°C (or 22-33°C according to some sources). mdpi.comsfa.gov.sgresearchgate.netcfs.gov.hknih.gov This temperature range is unfortunately similar to the conditions used for fermenting traditional foods like tempeh. nih.gov
The pH of the substrate is another critical factor. B. gladioli pv. cocovenenans grows optimally at a pH above 5.5, while toxin production is favored in a near-neutral pH range of 6.5 to 8.0. mdpi.comresearchgate.net This indicates that maintaining an acidic environment (pH 5.5 or lower) can be an effective strategy to reduce or prevent the production of bongkrekic acid. sfa.gov.sgresearchgate.net
Table 2: Optimal Environmental Parameters for B. gladioli pv. cocovenenans Growth and Toxin Production
| Parameter | Optimal Range for Bacterial Growth | Optimal Range for Toxin Production | Source |
|---|---|---|---|
| Temperature | 30 - 37°C | 22 - 30°C | researchgate.netcfs.gov.hknih.gov |
| pH | > 5.5 | 6.5 - 8.0 | mdpi.comresearchgate.net |
Inter-Microbial Interactions and Co-culturing Effects on Toxin Production
The synthesis of bongkrekic acid does not occur in a vacuum. The presence and interaction with other microorganisms, particularly fungi, can significantly influence the growth of B. gladioli pv. cocovenenans and its capacity for toxin production.
Role of Fungi in Stimulating Bacterial Growth and Toxinogenesis (e.g., Rhizopus microsporus)
The relationship between Burkholderia gladioli and the fungus Rhizopus microsporus is a classic example of inter-microbial interaction affecting toxin production. This interaction is particularly relevant in the context of tempeh bongkrek, a fermented coconut product where Rhizopus is used as the starter culture. nih.govresearchgate.net
While it might be expected that the fermenting fungus would inhibit the growth of competing bacteria, studies have shown that Rhizopus microsporus can actually stimulate the growth of B. gladioli. researchgate.net This, in turn, leads to a dramatic increase in the production of bongkrekic acid in stationary cultures. researchgate.net The toxin produced by the bacteria then acts as an antifungal agent, inhibiting the growth of the fungus itself. researchgate.net This complex interplay showcases a context-dependent battle at the microbial level, where the fungus initially facilitates bacterial proliferation, leading to the production of a toxin that is ultimately detrimental to the fungus. researchgate.net This symbiotic and then antagonistic relationship highlights the ecological complexities that can lead to high levels of toxin contamination in co-fermented food products. researchgate.net
Ecological Dynamics and Metabolic Fluxes within Toxin-Producing Consortia
The production of bongkrekic acid by Burkholderia gladioli pathovar cocovenenans is not a solitary process but is intricately linked to its interactions within microbial consortia, particularly in the context of fermented foods. The ecological dynamics between the bacterium and other microorganisms, primarily fungi, play a crucial role in the biosynthesis of this potent toxin. Furthermore, the metabolic flux towards bongkrekic acid synthesis is heavily influenced by specific environmental cues and the availability of nutrient precursors.
Research has particularly focused on the interaction between B. gladioli pv. cocovenenans and fungi of the genus Rhizopus, such as Rhizopus oligosporus, which are traditionally used in the fermentation of products like tempe bongkrek. nih.govencyclopedia.pub While it was initially thought that the fungus might inhibit the bacterium, studies have revealed a more complex, and often synergistic, relationship. Co-culturing B. gladioli with Rhizopus microsporus has been shown to stimulate bacterial growth and significantly increase the production of bongkrekic acid. researchgate.net This suggests that the fungus may create a microenvironment or provide metabolites that favor the bacterium's proliferation and the expression of the bongkrekic acid biosynthesis (bon) gene cluster. researchgate.netnih.gov Although R. oligosporus can exhibit some inhibitory effects on the growth of B. gladioli pv. cocovenenans, a substantially high initial population of the fungus is required to reduce toxin synthesis. researchgate.netmdpi.com
The metabolic pathways leading to bongkrekic acid are highly dependent on the availability of specific substrates, particularly lipids. nih.gov The toxin itself is a complex polyketide, and biosynthetic studies have identified acetate and methionine as key building blocks. rsc.org The metabolic flux is significantly directed towards toxin production in the presence of high concentrations of certain fatty acids. Research has demonstrated that oleic acid, a monounsaturated fatty acid, is particularly effective at stimulating high levels of bongkrekic acid synthesis. nih.govnih.gov This dependence on lipids helps to explain why bongkrekic acid poisoning has been historically linked to coconut-based fermented products, which are rich in the necessary fatty acid precursors. nih.govnih.gov
Several environmental factors have been identified that modulate the growth of B. gladioli pv. cocovenenans and the subsequent production of bongkrekic acid. These factors are critical in determining whether a contaminated food product will become toxic.
| Factor | Condition | Effect on Bongkrekic Acid (BKA) Production | Reference(s) |
| Temperature | 22–30 °C | Optimal for BKA production. | nih.gov |
| < 10 °C or > 45 °C | Growth of B. gladioli pv. cocovenenans is inhibited. | oup.com | |
| pH | Neutral | Favors BKA production. | nih.gov |
| < 3 or > 10 | Growth of B. gladioli pv. cocovenenans is inhibited. | oup.com | |
| 4.5 (due to organic acid) | Complete inhibition of BKA production under most culture conditions. | researchgate.netmdpi.com | |
| Lipid Content | High concentrations of coconut fat (40-50%) | Significantly stimulates BKA production (up to 1.4 mg/g). | nih.gov |
| Low concentrations of coconut fat (≤10%) | No detectable BKA production. | nih.gov | |
| Presence of Oleic Acid (C18:1) | Significant stimulation of BKA production (up to 2.62 mg/g). | nih.govresearchgate.net | |
| Presence of Lauric (12:0), Myristic (14:0), Palmitic (16:0) acids | Stimulates detectable amounts of BKA. | nih.gov | |
| Salt (NaCl) | > 3% concentration | Inhibits growth of B. gladioli pv. cocovenenans. | oup.com |
| 2% concentration | Effective in reducing BKA production. | nih.gov | |
| Atmosphere | Anaerobic | Inhibits growth of B. gladioli pv. cocovenenans. | oup.com |
| Spices | 0.6% Garlic powder, 0.6% Onion powder, 0.8% Capsicum powder, 0.6% Turmeric powder | Can inhibit BKA formation at low initial bacterial populations. | nih.gov |
| Co-culture | With Rhizopus microsporus | Dramatically increases BKA production. | researchgate.net |
The interplay of these ecological and metabolic factors underscores the complexity of bongkrekic acid contamination. The presence of B. gladioli pv. cocovenenans alone is not sufficient to guarantee toxin production. A specific consortium of microorganisms, a suitable substrate rich in particular fatty acids, and a conducive physical environment are all necessary to facilitate the metabolic flux towards the synthesis of bongkrekic acid.
Molecular and Cellular Mechanisms of Bongkrekic Acid Action
Primary Target: Mitochondrial Adenine (B156593) Nucleotide Translocase (ANT/AAC)
The principal molecular target of bongkrekic acid is the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier (AAC). nih.govnih.govnih.gov This protein is one of the most abundant in the inner mitochondrial membrane, comprising up to 10% of its total protein content. nih.gov The ANT is responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. nih.govnih.gov This transport is essential for supplying the rest of the cell with the energy currency produced during oxidative phosphorylation. wikipedia.org By targeting the ANT, bongkrekic acid effectively cripples the cell's energy supply chain at its source. nih.govwikipedia.org
Bongkrekic acid is a potent and highly specific inhibitor of the ANT. researchgate.netfocusbiomolecules.com It binds with high affinity to the translocase, disrupting its function. researchgate.net The measured affinity varies depending on the specific isoform and conditions; for the human recombinant AAC2, the inhibition constant (Kᵢ) has been determined to be 2.0 μM, while studies on rat liver mitochondria reported a dissociation constant (Kᵢ) of 2 x 10⁻⁸ M. researchgate.netnih.gov The binding of bongkrekic acid to the ANT is considered irreversible. wikipedia.org
| Parameter | Value | Species/System | Reference |
| Inhibition Constant (Kᵢ) | 2.0 μM | Human (recombinant AAC2) | nih.gov |
| Dissociation Constant (Kᵢ) | 2 x 10⁻⁸ M | Rat (liver mitochondria) | researchgate.net |
| Effect on ADP Affinity | 25- to 100-fold increase | Beef heart, rat heart, rat liver mitochondria | exlibrisgroup.com |
The inhibitory power of bongkrekic acid stems from its ability to lock the ANT into a specific, non-functional conformation. The ANT operates via a mechanism involving two principal conformational states: the cytosolic-open state (c-state), which binds ADP from the cytosol, and the matrix-open state (m-state), which releases ADP into the matrix and binds ATP. Bongkrekic acid specifically binds to and stabilizes the ANT when it is in the "m" or matrix-oriented conformation. nih.gov By freezing the translocator in this state, BA prevents the conformational changes necessary for the transport cycle, thereby halting the exchange of ADP and ATP. nih.govnih.gov
To elucidate the precise binding mechanism, researchers have employed molecular docking and molecular dynamics (MD) simulations. nih.gov These computational studies have revealed that bongkrekic acid blocks the translocation function of the ANT protein primarily through a combination of van der Waals forces, hydrophobic interactions, and hydrogen bonding. nih.gov MD simulations demonstrate that the binding of BA affects the conformational flexibility of the ANT, indicating a strong interaction between the toxin and the active domain of the protein. nih.gov
Molecular dynamics simulations have been instrumental in identifying the specific amino acid residues within the ANT protein that are crucial for binding bongkrekic acid. nih.gov These studies indicate that strong hydrogen bond interactions occur between bongkrekic acid and the active domain residues Glutamine-93 (Gln-93), Tyrosine-196 (Tyr-196), Arginine-245 (Arg-245), and Arginine-287 (Arg-287). nih.gov Further analysis of binding free energy and hydrophobic interactions highlighted a particularly significant binding force between Tyr-196 and the C26 carboxyl group of bongkrekic acid, suggesting this interaction is critical to its toxicity. nih.gov The binding of bongkrekic acid induces conformational changes in these essential, positively charged polar amino acids within the ANT's active site. nih.gov
| Key Residue | Type of Interaction | Significance | Reference |
| Gln-93 | Hydrogen Bonding | Affects ANT conformational change | nih.gov |
| Tyr-196 | Hydrogen Bonding, Hydrophobic Interaction | Prominent binding force, significant to toxicity | nih.gov |
| Arg-245 | Hydrogen Bonding | Affects ANT conformational change | nih.gov |
| Arg-287 | Hydrogen Bonding | Affects ANT conformational change | nih.gov |
Structural Biology of Bongkrekic Acid-ANT Complexes
Perturbation of Mitochondrial Bioenergetics
The direct consequence of ANT inhibition by bongkrekic acid is a profound disruption of mitochondrial bioenergetics. By blocking the export of newly synthesized ATP from the mitochondria to the cytosol and preventing the import of cytosolic ADP, BA effectively uncouples glycolysis from oxidative phosphorylation. nih.govresearchgate.net This halt in the ADP/ATP exchange leads to an accumulation of ATP within the mitochondrial matrix and a depletion of ADP. The lack of ADP, the substrate for ATP synthase, inhibits the process of oxidative phosphorylation. researchgate.net This cessation of mitochondrial ATP production starves the cell of its primary energy source, leading to widespread cellular dysfunction and, ultimately, cell death. nih.gov
Impairment of Oxidative Phosphorylation and ATP Synthesis
Bongkrekic acid's primary mechanism of toxicity lies in its ability to potently inhibit oxidative phosphorylation, the principal pathway for ATP synthesis in aerobic organisms. wikipedia.orgkhanacademy.orgkhanacademy.org This inhibition is a direct consequence of its binding to the adenine nucleotide translocase (ANT). nih.gov The ANT is responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. nih.gov
Bongkrekic acid effectively locks the ANT in its "m" or matrix-facing conformation, preventing it from transporting ADP into the mitochondrial matrix. nih.gov This sequestration of the translocase halts the supply of ADP necessary for ATP synthase to produce ATP. The consequence is a rapid and severe depletion of cellular ATP levels, particularly in cells highly dependent on oxidative phosphorylation for their energy needs. nih.gov Research has demonstrated that a remarkably low concentration of bongkrekic acid, merely 1 μmol per 1 mg of mitochondrial protein, is sufficient to completely block the phosphorylation of ADP. nih.gov
Regulation of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for driving ATP synthesis. Bongkrekic acid has a significant impact on this potential. By inhibiting the ANT and thus preventing the influx of ADP and efflux of ATP, bongkrekic acid can lead to an increase in the mitochondrial membrane potential. nih.gov This hyperpolarization occurs because the proton-pumping activity of the electron transport chain continues, at least initially, without the corresponding dissipation of the proton gradient through ATP synthesis. However, prolonged exposure and the ensuing mitochondrial dysfunction can ultimately lead to a collapse of the mitochondrial membrane potential, a key event in the initiation of cell death pathways. researchgate.net
Broader Cellular Responses to Mitochondrial Dysfunction
The profound mitochondrial dysfunction induced by bongkrekic acid triggers a range of broader cellular responses, extending beyond the immediate energy crisis. These responses are part of the cell's attempt to manage the damage but often culminate in cell death.
Modulation of Cell Death Pathways (e.g., Apoptosis, Necrosis)
Bongkrekic acid is a known modulator of cell death pathways, including apoptosis and necrosis. nih.gov The ANT, its primary target, is a component of the mitochondrial permeability transition pore (MPTP). nih.gov The opening of the MPTP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. While bongkrekic acid's stabilization of the ANT in the "m" conformation can, under certain conditions, inhibit the opening of the MPTP, the severe ATP depletion and mitochondrial damage it causes can ultimately trigger necrotic cell death. nih.gov The mode of cell death appears to be dependent on the cellular context and the severity of the energy crisis. For instance, in low glucose conditions where cells cannot compensate for the loss of mitochondrial ATP production through glycolysis, bongkrekic acid-induced cell death resembles necrosis. nih.gov
Induction of Neutrophil Extracellular Traps (NETs)
Recent research has unveiled a novel immunotoxic effect of bongkrekic acid: the induction of Neutrophil Extracellular Traps (NETs). nih.govnih.gov NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage. nih.gov Studies have shown that bongkrekic acid triggers NET formation in a dose- and time-dependent manner in both murine and human neutrophils. nih.govnih.gov This induction is associated with the production of reactive oxygen species (ROS) and is mediated by several signaling pathways, including p38, ERK, PAD4, and the P2X1 receptor. nih.govnih.gov
Comparative Biochemical Pharmacology with Other Mitochondrial Modulators
The action of bongkrekic acid, a potent inhibitor of mitochondrial function, can be best understood through a comparative lens, examining its mechanisms alongside other well-characterized mitochondrial modulators. This analysis reveals crucial distinctions in its mode of action, particularly when contrasted with the atractylosides and inhibitors of the electron transport chain and ATP synthase.
Distinction from Atractyloside (B1665827) and Carboxyatractyloside (B560681) Mechanisms
Bongkrekic acid, along with atractyloside and its more potent derivative, carboxyatractyloside, targets a critical component of mitochondrial energy metabolism: the adenine nucleotide translocase (ANT). nih.gov The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. While all three compounds inhibit this crucial transport process, their mechanisms are fundamentally distinct, centering on their interaction with different conformational states of the ANT protein.
The ANT protein exists in two principal conformations: the "c-state," where the nucleotide-binding site is open to the cytosolic side (intermembrane space), and the "m-state," where the binding site faces the mitochondrial matrix. Atractyloside and carboxyatractyloside are classic inhibitors that bind to the ANT when it is in the c-state. researchgate.net This binding event effectively locks the translocase in an outward-facing position, preventing the binding and import of ADP into the matrix. The inhibition by atractyloside can be overcome by high concentrations of ADP, whereas the inhibition by carboxyatractyloside is largely insensitive to substrate concentration, highlighting its higher affinity and more potent inhibitory effect.
In stark contrast, bongkrekic acid binds to the ANT from the matrix side, stabilizing the protein in its "m-state." nih.gov This "freezes" the translocase in an inward-facing conformation, thereby preventing the export of newly synthesized ATP into the cytosol. nih.gov This differential binding to distinct conformational states represents the primary mechanistic divergence between bongkrekic acid and the atractylosides.
A significant downstream consequence of this mechanistic difference is their opposing effects on the mitochondrial permeability transition pore (MPTP). The MPTP is a non-specific channel in the inner mitochondrial membrane, the opening of which can lead to mitochondrial swelling, depolarization, and ultimately, cell death. Carboxyatractyloside is a known inducer of the MPTP. By locking the ANT in the c-state, it is thought to promote the conformational changes that lead to pore formation. Conversely, bongkrekic acid, by stabilizing the m-state of the ANT, acts as a potent inhibitor of MPTP opening. researchgate.netresearchgate.net This opposing influence on a key event in cellular life and death pathways is a critical distinction in the biochemical pharmacology of these ANT inhibitors.
| Feature | Bongkrekic Acid | Atractyloside | Carboxyatractyloside |
|---|---|---|---|
| Primary Target | Adenine Nucleotide Translocase (ANT) | Adenine Nucleotide Translocase (ANT) | Adenine Nucleotide Translocase (ANT) |
| ANT Conformational State Binding | Matrix-facing (m-state) | Cytosolic-facing (c-state) | Cytosolic-facing (c-state) |
| Effect on MPTP | Inhibitor | Inducer (less potent) | Potent Inducer |
| Inhibition Reversibility by ADP | No | Yes | No |
Contrast with Oligomycin (B223565) and Electron Transport Chain Inhibitors
The mechanism of bongkrekic acid is also fundamentally different from that of mitochondrial modulators that target the electron transport chain (ETC) or the FₒF₁-ATP synthase. While the ultimate outcome of both classes of inhibitors is a disruption of cellular energy production, their primary sites of action and the resulting biochemical cascades are distinct.
Oligomycin is a specific inhibitor of the FₒF₁-ATP synthase, the enzyme complex responsible for the final step of oxidative phosphorylation. nih.gov It binds to the Fₒ subunit, blocking the flow of protons through the synthase. This direct inhibition of proton translocation halts ATP synthesis. Because the proton motive force is no longer being dissipated by ATP synthesis, the electrochemical gradient across the inner mitochondrial membrane can increase, leading to a hyperpolarization of the membrane. nih.gov This contrasts with the effect of bongkrekic acid, which does not directly interact with the ATP synthase. Instead, by preventing the entry of ADP into the matrix, bongkrekic acid indirectly halts ATP synthesis due to substrate limitation. nih.gov This can also lead to an increase in the mitochondrial membrane potential as the proton gradient is not utilized. nih.gov However, the key difference lies in the direct target: bongkrekic acid targets nucleotide transport, while oligomycin targets the ATP synthesis machinery itself. researchgate.netnih.govnih.gov
Electron transport chain inhibitors, such as rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor), act by blocking the flow of electrons between the various respiratory complexes. This inhibition prevents the pumping of protons across the inner mitochondrial membrane, thereby directly dissipating the proton motive force and causing a depolarization of the mitochondrial membrane. This is a key distinction from bongkrekic acid. While bongkrekic acid leads to a cessation of ATP synthesis and can cause an increase in membrane potential due to the backup of the proton motive force, ETC inhibitors directly collapse this gradient by halting its generation. quizlet.com
| Compound | Primary Mitochondrial Target | Primary Mechanism | Effect on Mitochondrial Membrane Potential |
|---|---|---|---|
| Bongkrekic Acid | Adenine Nucleotide Translocase (ANT) | Inhibits ADP/ATP exchange, stabilizing the m-state | Can increase (hyperpolarization) |
| Oligomycin | FₒF₁-ATP Synthase | Inhibits proton flow through the Fₒ subunit | Can increase (hyperpolarization) |
| Rotenone | ETC Complex I | Blocks electron flow from NADH to ubiquinone | Decreases (depolarization) |
| Antimycin A | ETC Complex III | Blocks electron flow from cytochrome b to cytochrome c1 | Decreases (depolarization) |
Advanced Analytical Methodologies for Bongkrekic Acid Research
Chromatographic Separation and Mass Spectrometric Detection
Mass spectrometry coupled with liquid chromatography stands as the gold standard for BKA analysis, offering unparalleled sensitivity and specificity. These techniques are capable of not only quantifying the toxin at trace levels but also distinguishing between its different isomeric forms.
UHPLC-MS/MS is a cornerstone for the quantitative analysis of bongkrekic acid in various samples, including food products and biological fluids. nih.govnih.gov This method provides high throughput and sensitivity. Researchers have established robust UHPLC-MS/MS methods using C18 columns for chromatographic separation. mdpi.comccspublishing.org.cn The mobile phase typically consists of an aqueous component, such as water with formic acid and ammonium (B1175870) formate, and an organic component like acetonitrile (B52724). mdpi.comnih.gov
A key finding in the development of these methods is the enhanced detection sensitivity achieved when monitoring for the ammonium positive adduct ion ([M+NH₄]⁺) in positive electrospray ionization (ESI) mode. mdpi.comnih.govnih.govresearchgate.net This approach yields significantly higher response intensities for BKA and its isomers compared to the traditional analysis of deprotonated molecules in negative ion mode. mdpi.comnih.gov Methods have been validated with excellent performance metrics across various food matrices. nih.govnih.gov For instance, a method for analyzing BKA in rice noodles demonstrated a good linearity range from 0 to 50 ng/mL and a limit of detection (LOD) of 0.1 µg/kg. nih.govnih.govfrontiersin.org Another study on fermented dairy products reported an LOD of 0.075 µg/kg for BKA. In human plasma and urine, a quantitative analysis method showed linearity in the range of 2.0-400.0 μg/L with a limit of quantitation (LOQ) of 2.0 μg/L. ccspublishing.org.cn
Table 1: Performance of UHPLC-MS/MS Methods for Bongkrekic Acid (BKA) Detection Click on the headers to sort the table.
| Matrix | Linearity Range | LOD/LOQ | Recovery Rate (%) | Reference |
|---|---|---|---|---|
| Rice Noodles | 0–50 ng/mL | LOD: 0.1 µg/kg | 90.1 - 105.4 | nih.govnih.govfrontiersin.org |
| Multiple Food Matrices | 0.25–500 µg/kg | LOQ: 0.25 µg/kg | 82.32 - 114.84 | nih.govnih.govresearchgate.net |
| Human Plasma & Urine | 2.0–400.0 µg/L | LOQ: 2.0 µg/L | 86.2 - 109.6 | ccspublishing.org.cn |
| Liushenqu (Medicated Leaven) | 0.5-100 µg/L | LOD: 0.4 µg/kg; LOQ: 1.2 µg/kg | 80.6 - 85.3 | nih.gov |
| Fermented Dairy Products | 1-200 ng/mL | LOD: 0.075 µg/kg | 90.8 - 106 |
High-Performance Liquid Chromatography combined with Orbitrap High-Resolution Mass Spectrometry (HPLC-Orbitrap HRMS) represents another powerful tool in BKA research. mdpi.com This technology is particularly valuable for its ability to provide high mass accuracy, which aids in the structural elucidation and confirmation of BKA and its isomers. mdpi.comresearchgate.net While its initial application was often limited to pure standards, recent advancements have seen its successful use in complex matrices. mdpi.com
A notable application involved the development of a rapid pre-concentration procedure using magnetic halloysite (B83129) nanotubes (Fe₃O₄/HNTs) for the extraction of BKA and isobongkrekic acid (iBKA) from rice noodles, followed by HPLC-Orbitrap HRMS analysis. researchgate.netnih.gov This method demonstrated excellent linearity and sensitivity, proving effective for real-world sample analysis. nih.gov
Table 2: Performance of HPLC-Orbitrap HRMS Method for BKA and iBKA Detection in Rice Noodles Click on the headers to sort the table.
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 2–200 µg/L | nih.gov |
| Correlation Coefficient (r) | >0.998 | nih.gov |
| Limit of Detection (LOD) | 0.3 µg/kg | nih.gov |
| Limit of Quantification (LOQ) | 1.0 µg/kg | nih.gov |
| Recovery Rate (%) | 79.8 - 102.6 | nih.gov |
A significant challenge in BKA analysis is the presence of isomers, such as isobongkrekic acid (iBKA) and the more recently discovered iBKA-neo, which differ in toxicity from BKA. mdpi.comnih.govnih.govresearchgate.net Isobongkrekic acid can be formed from the alkaline treatment of BKA. nih.gov A novel trans isomer at the C8 and C9 double bonds, named iBKA-neo, has been successfully separated and identified from Burkholderia gladioli fermentation broth. mdpi.comnih.gov
Optimized UHPLC-MS/MS methods can effectively separate BKA, iBKA, and iBKA-neo within a 15-minute run time. mdpi.comnih.govresearchgate.net The separation is typically achieved on a C18 column. mdpi.com Furthermore, researchers have developed preliminary screening strategies to distinguish between isomers like BKA and iBKA-neo by utilizing the distinct differences in their product ion ratios. mdpi.comnih.govnih.govresearchgate.net For example, the ion ratio of m/z 437 to m/z 419 was found to be significantly greater for iBKA-neo (ratio of 2.32) than for BKA (ratio of 0.78), allowing for their differentiation. mdpi.com Similarly, the ion ratio of 397/441 is higher for iBKA than for BKA. frontiersin.org
Alternative Detection Platforms
While chromatography-mass spectrometry methods are highly reliable, there is a growing interest in alternative platforms that can offer rapid, cost-effective, and field-deployable screening of BKA.
Immunoassays leverage the specific binding between an antibody and an antigen to detect target molecules. For BKA, monoclonal antibodies have been generated to develop sensitive detection methods. tandfonline.comnih.govresearchgate.net An indirect competitive enzyme-linked immunosorbent assay (icELISA) was developed that exhibited a half-maximal inhibitory concentration (IC₅₀) of 5.49 ng/mL and a limit of detection of 0.99 ng/mL. tandfonline.comtandfonline.com This icELISA showed good accuracy and reliability when compared with HPLC-MS methods. tandfonline.comtandfonline.com
Another innovative approach is the flow cytometry fluorescence immunoassay. fxcsxb.com In this method, phycoerythrin-labeled BKA competes with BKA in a sample for a limited number of antibody binding sites on fluorescent microspheres. The fluorescence intensity is then measured by a flow cytometer to quantify the BKA concentration. fxcsxb.com This assay achieved a limit of detection of 0.56 µg/kg and showed results consistent with HPLC-MS/MS. fxcsxb.com
Colorimetric and spectroscopic methods offer the potential for simple, visual detection of BKA. One such method uses cysteamine-stabilized gold nanoparticles (CS-AuNPs) as colorimetric probes for the visual detection of BKA. nih.govfrontiersin.org
Additionally, a dual-modular immunosensor has been developed that combines a fluorescence assay with a colorimetric assay. nih.govresearchgate.netbohrium.com The colorimetric component of this sensor is based on the rapid surface etching of gold nanostars mediated by oxidized 3,3′,5,5′-tetramethylbenzidine (TMB), providing a visible signal for BKA detection. nih.govresearchgate.netbohrium.com This immunosensor demonstrated a limit of detection lower than 10 ng/mL in food samples. nih.govresearchgate.net
Sample Preparation and Enrichment Strategies for Complex Matrices
Effective sample preparation is a critical precursor to accurate instrumental analysis, aiming to isolate and concentrate bongkrekic acid from intricate sample constituents.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive liquid-liquid microextraction (DLLME) has emerged as a rapid and efficient method for the extraction and pre-concentration of bongkrekic acid from aqueous samples, particularly plasma. tandfonline.comresearchgate.net This technique involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the sample. This process creates a cloudy solution of fine droplets, maximizing the surface area for mass transfer of the analyte into the extraction solvent. mdpi.com
In a study focused on plasma samples, a DLLME strategy was developed using methanol (B129727) as the disperser solvent and dichloromethane (B109758) as the extraction solvent. tandfonline.comresearchgate.net The sample was first acidified with a 0.1% phosphoric acid solution to ensure bongkrekic acid (with a pKa of 4.15) was in its protonated, less polar form, facilitating its extraction into the organic phase. tandfonline.comresearchgate.net The optimization of the ratios and volumes of these solvents is crucial for achieving high extraction efficiency. tandfonline.comresearchgate.net Following extraction, the phases are separated by centrifugation, and the sedimented phase containing the concentrated analyte is collected for analysis. mdpi.com This method has demonstrated high sensitivity and is valued for its simplicity and speed in clinical and diagnostic applications. tandfonline.comresearchgate.net
Solid Phase Extraction (SPE) and QuEChERS Clean-up Procedures
Solid Phase Extraction (SPE) is a widely used and robust technique for the purification and concentration of bongkrekic acid from diverse and complex matrices like food and biological fluids. mdpi.comnih.govnih.gov The choice of the SPE sorbent is critical and depends on the physicochemical properties of bongkrekic acid and the matrix components. For bongkrekic acid, which is an acidic compound, mixed-mode anion exchange cartridges, such as the Oasis WAX (Weak Anion Exchange), have proven to be particularly effective. mdpi.comnih.gov
A typical SPE procedure for bongkrekic acid involves the following steps:
Column Conditioning: The SPE column is first activated with a solvent like methanol and then equilibrated with water or a buffer to prepare the sorbent for sample interaction. mdpi.comnih.gov
Sample Loading: The pre-treated and filtered sample is passed through the column. mdpi.com
Washing: The column is washed with a solution, such as 2% formic acid, to remove interfering compounds while retaining the analyte on the sorbent. mdpi.com
Elution: Bongkrekic acid is eluted from the column using a suitable solvent, often a mixture of an organic solvent and a basic modifier, like methanol with 5% ammonium hydroxide. nih.gov
Recent research has also explored the use of other SPE sorbents, including MAX (Mixed-Mode Anion Exchange) and HLB (Hydrophilic-Lipophilic Balanced) cartridges, to optimize recovery rates and minimize matrix effects. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular sample preparation method, especially in the analysis of pesticide residues in food, that has been adapted for mycotoxins like bongkrekic acid. phenomenex.comsepscience.com The QuEChERS workflow typically involves an initial extraction with a solvent (commonly acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. phenomenex.com This cleanup phase utilizes a combination of sorbents to remove specific matrix interferences such as fats, sugars, and pigments. phenomenex.com While detailed QuEChERS protocols specifically for bongkrekic acid are less documented in the provided search results, the principles of the technique are applicable and offer a streamlined alternative to traditional extraction methods. phenomenex.comsepscience.com
Optimization of Extraction Solvents and Conditions
The efficiency of bongkrekic acid extraction is heavily dependent on the choice of solvents and the optimization of various experimental conditions. tandfonline.comnih.govspkx.net.cn Key parameters that are often optimized include the type of extraction solvent, solvent to sample ratio, pH, extraction time, and temperature. nih.govopenresearchafrica.orgnih.govresearchgate.net
For food matrices, acetonitrile has been identified as an effective extraction solvent. nih.gov The addition of 1% acetic acid to the extraction solvent facilitates the process, which can be further enhanced by ultrasonic treatment for about 10 minutes. nih.gov In a study on rice noodles and Tremella mushrooms, a mixture of 80:20 methanol/water with 1% ammonia (B1221849) was used for extraction, followed by soaking and sonication. sciex.com
In the context of DLLME for plasma samples, the optimization involved varying the types and volumes of both the extraction and disperser solvents. tandfonline.com For instance, different volumes of methanol (disperser) and dichloromethane (extraction) were tested to find the combination that yielded the highest recovery. tandfonline.com The pH of the sample is also a critical factor; adjusting the pH to be below the pKa of bongkrekic acid ensures it is in its non-ionized form, which is more readily extracted into organic solvents. tandfonline.comresearchgate.net
Response surface methodology (RSM) is a statistical approach that can be systematically used to optimize extraction conditions by evaluating the effects of multiple variables simultaneously. nih.govnih.govresearchgate.netmdpi.com This allows for the determination of the optimal settings for factors like temperature, time, and solvent ratios to maximize extraction yield. nih.govmdpi.com
Methodological Validation for Academic Research Applications
The validation of analytical methods is crucial to ensure their reliability and suitability for their intended purpose in a research setting. nih.govmdpi.com This involves assessing several key performance characteristics.
Assessment of Linearity, Sensitivity (LOD, LOQ), and Quantification Ranges
Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specific range. For bongkrekic acid, methods have demonstrated good linearity with high correlation coefficients (r²), typically greater than 0.99. spkx.net.cnnih.gov For example, a UHPLC-MS/MS method for food matrices showed a linear range of 0.25–500 μg/kg. nih.govresearchgate.net Another method for rice and noodle products reported a linear range from 0.05 ng/mL to 10 ng/mL in solution with correlation coefficients greater than 0.998. sciex.com
Sensitivity is typically evaluated by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ) . nih.govyoutube.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govyoutube.com These values are critical for assessing the capability of a method to detect low levels of contamination.
Here is a table summarizing the sensitivity of various methods for bongkrekic acid:
Table 1: Sensitivity of Analytical Methods for Bongkrekic Acid
| Method | Matrix | LOD | LOQ | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|---|
| DLLME-LC-MS/MS | Plasma | 3.7 µg/L | 10 µg/L | Not Specified | Not Specified | tandfonline.com |
| UHPLC-MS/MS | Food Matrices (e.g., Tremella fuciformis) | Not Specified | 0.25 µg/kg | 0.25–500 µg/kg | >0.99 | nih.govresearchgate.net |
| HPLC-DAD | Foods | 0.03 mg/kg | Not Specified | 0.1–40 mg/L | >0.999 | spkx.net.cn |
| PRiME-UHPLC-MS/MS | Rice and Noodle Products | Not Specified | 0.20-0.40 µg/kg | Not Specified | Not Specified | nih.gov |
| LC-MS/MS | Rice Noodles and Tremella Mushrooms | Not Specified | Not Specified | 0.05-10 ng/mL | >0.998 | sciex.com |
Evaluation of Accuracy, Precision, and Reproducibility
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. nih.gov This involves spiking a blank matrix with a known concentration of the analyte and measuring the percentage of the analyte that is recovered by the analytical method. Acceptable recovery rates are typically within the range of 70-120%. nih.govresearchgate.net
Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). Intraday precision assesses the variability within a single day, while interday precision evaluates it over different days.
The following table presents data on the accuracy and precision of different analytical methods for bongkrekic acid:
Table 2: Accuracy and Precision of Analytical Methods for Bongkrekic Acid
| Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |
|---|---|---|---|---|
| DLLME-LC-MS/MS | Plasma | 88.3% - 98.4% | Not Specified | tandfonline.com |
| UHPLC-MS/MS | Food Matrices | 82.32% - 114.84% | < 12.67% (intraday and interday) | nih.govresearchgate.net |
| HPLC-DAD | Spiked Samples | 83.3% - 95.6% | < 5% | spkx.net.cn |
| PRiME-UHPLC-MS/MS | Rice and Noodle Products | 80.5% - 106.6% | 2.4% - 7.2% | nih.gov |
| LC-MS/MS | Rice Noodles and Tremella Mushrooms | 75% - 110% | 1.2% - 3.2% | sciex.comsciex.com |
Analysis of Selectivity and Matrix Effects in Diverse Samples
The accurate quantification of bongkrekic acid (BKA) and its isomers in complex samples is frequently challenged by issues of selectivity and matrix effects. mdpi.com Co-elution of isomers and interference from matrix components can compromise separation efficiency and lead to significant quantification errors, particularly when using liquid chromatography-mass spectrometry (LC-MS). mdpi.com The identical molecular weights and minimal polarity differences among BKA isomers necessitate highly optimized analytical methods. mdpi.com
Research has shown that the impact of the matrix effect can be significant for BKA and its isomers, isobongkrekic acid (iBKA) and iBKA-neo. mdpi.com For instance, in Tremella fuciformis (a type of edible fungus), substantial matrix enhancement effects were observed for all three isomers. mdpi.com To counteract these challenges, a matrix-matched calibration approach has been successfully employed, effectively negating the matrix effect. mdpi.com
The choice of sample preparation techniques also plays a crucial role in mitigating matrix effects and ensuring high recovery rates. Studies have evaluated different solid-phase extraction (SPE) columns for the extraction and enrichment of BKA isomers. The influence of various SPE columns, such as weak anion exchange (WAX), strong anion exchange (MAX), and hydrophilic-lipophilic balance (HLB), on extraction recovery and matrix effects has been systematically investigated to optimize sample clean-up. mdpi.com For method validation, a comprehensive assessment across various food matrices is essential. nih.gov In one study, 24 blank samples were analyzed to confirm selectivity by ensuring no interfering signals were present at the retention time of the BKA isomers. mdpi.comresearchgate.net
Application of Analytical Methods in Research Samples
The primary source of bongkrekic acid is the bacterium Burkholderia gladioli pathovar cocovenenans. nih.gov Therefore, quantifying BKA in microbial fermentation broths is fundamental to understanding its production. Research has detailed the process for culturing B. gladioli and inducing BKA production for analytical purposes. mdpi.com The bacterium is typically cultured for several days in a seed medium before being transferred to a fermentation medium and incubated for up to 14 days. mdpi.com Following fermentation, the culture medium is often soaked in a methanol/water mixture, filtered, and concentrated to extract the BKA. mdpi.com
These extracts from fermentation broths are then used for the separation, purification, and structural elucidation of BKA and its isomers. mdpi.com For example, a novel isomer, iBKA-neo, was successfully isolated from a Burkholderia gladioli fermentation broth using techniques like silicone column and preparative chromatography. mdpi.com
Studies also investigate the various factors that influence the growth of the bacterium and the production of BKA. nih.gov Research into co-culture conditions, where B. gladioli is grown alongside other microorganisms, is crucial for understanding BKA synthesis in natural and food environments. nih.gov Beneficial microbes like lactic acid bacteria can compete for nutrients and produce substances that may inhibit the growth of pathogens and their toxin production. nih.gov The composition of the culture medium itself has a significant impact; studies have shown that media containing oleic acid yielded the highest concentrations of BKA. nih.gov
Detecting and quantifying bongkrekic acid in biological specimens like plasma and tissue extracts is critical for clinical and forensic research. While the detection of B. cocovenenans and BKA can be challenging, methods have been applied in poisoning investigations. nih.gov In one reported case of fatal poisoning, the BKA concentration in the blood was estimated at 1,000 ng/mL. cfsre.org In another investigation, BKA was detected in clinical samples at concentrations ranging from 2.15 to approximately 343 μg/kg. researchgate.net
The most common analytical method for these specimens is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net However, challenges remain. The application of high-resolution mass spectrometry (HRMS) for BKA analysis in real biological samples is still limited, with most use being restricted to pure standards. mdpi.com Furthermore, there is a lack of standardized extraction protocols across diverse biological matrices, which can complicate analysis. mdpi.com While B. cocovenenans has been isolated from lymphadenoid and lung tissue in a human case, reports on the direct testing and quantification of BKA in various biological media remain scarce in the literature. nih.gov
Monitoring BKA in various food matrices is essential for research aimed at understanding contamination patterns and the conditions that favor the growth of B. gladioli and subsequent toxin production. nih.gov Foods such as fermented corn and coconut products, wet rice noodles, and some mushrooms are particularly susceptible to contamination. nih.govresearchgate.netpoison.org
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a key technology for this purpose, enabling the sensitive and effective separation and quantification of BKA isomers. nih.gov Method validation in various food matrices is a critical step. Research has established comprehensive validation data, including linearity, limit of quantification (LOQ), recovery, and precision for different food types. mdpi.comnih.gov For example, a superior limit of quantification of 0.25 μg/kg has been achieved in matrices like Tremella fuciformis, sweet soup dumpling flour, rice flour, and sour noodles. mdpi.com The use of ammonium positive adduct ions in mass spectrometry has been shown to yield significantly higher response intensities for BKA isomers compared to traditional deprotonated molecules, enhancing detection sensitivity. nih.govresearchgate.net
Research studies use these analytical methods to investigate how different food compositions and storage conditions affect BKA production. One study found that rice noodles made with 100% rice flour produced significantly higher BKA concentrations than those made with 100% starch. researchgate.net It was also noted that the addition of protein powder and glucose significantly promoted BKA production. researchgate.net Conversely, some natural spices, such as garlic and onion powder, have been shown to inhibit the formation of BKA in culture media under certain conditions. nih.gov These findings are crucial for developing strategies to prevent contamination. nih.gov
Data Tables
Table 1: Method Validation Parameters for BKA Isomer Analysis in Food Matrices by UHPLC-MS/MS
| Matrix | Analyte | LOQ (μg/kg) | Recovery (%) | Intraday Precision (RSD %) | Interday Precision (RSD %) |
|---|---|---|---|---|---|
| Tremella fuciformis | BKA | 0.25 | 106.13 - 114.35 | < 12.67 | < 12.67 |
| iBKA | 0.25 | 94.64 - 105.18 | < 12.67 | < 12.67 | |
| iBKA-neo | 0.25 | 105.27 - 112.56 | < 12.67 | < 12.67 | |
| Rice Flour | BKA | 0.25 | 82.32 - 114.84 | < 12.67 | < 12.67 |
| iBKA | 0.25 | 82.32 - 114.84 | < 12.67 | < 12.67 | |
| iBKA-neo | 0.25 | 82.32 - 114.84 | < 12.67 | < 12.67 | |
| Rice Noodles | BKA | 1 (ng/g) | 75 - 110 | 1.2 - 3.2 | Not Specified |
Data sourced from multiple studies. mdpi.comnih.govsciex.com
Research Applications and Emerging Perspectives on Bongkrekic Acid
Bongkrekic Acid as a Biochemical Tool in Mitochondrial Research
The primary research value of bongkrekic acid lies in its precise interaction with mitochondria, the powerhouses of the cell. wikipedia.org By targeting a single, crucial protein in the inner mitochondrial membrane, it allows researchers to manipulate and study the intricate machinery of cellular energy production. nih.govtandfonline.com
Bongkrekic acid is a highly specific, high-affinity ligand for the mitochondrial adenine (B156593) nucleotide translocase (ANT). nih.govresearchgate.net Its primary mechanism of action is the irreversible inhibition of this translocase. wikipedia.org The ANT is responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix, a critical step in supplying the cell with energy. nih.govnih.gov
The translocase operates by cycling between two conformational states: a cytoplasmic-facing state (c-state) and a matrix-facing state (m-state). researchgate.netnih.gov Bongkrekic acid specifically binds to and locks the ANT in the "m" state, preventing the transport of ATP out of the mitochondria. nih.gov This action is distinct from other inhibitors like atractyloside (B1665827), which locks the ANT in the "c" state. mdpi.com This specificity makes bongkrekic acid an invaluable tool for studying the transport cycle of ANT, allowing researchers to isolate and investigate one specific conformation of the transporter. nih.govmdpi.com
Early research successfully used radio-labeled adenine nucleotides to confirm that bongkrekic acid inactivates the translocation of these molecules into the mitochondria, distinguishing its site of action from other inhibitors like oligomycin (B223565). researchgate.net Quantitative studies in rat liver mitochondria determined the number of inhibitor binding sites to be approximately 0.2 to 0.3 micromoles per gram of protein, with a dissociation constant (Ki) of 2 x 10⁻⁸ M, highlighting its potent affinity. researchgate.net
Table 1: Research Findings on Bongkrekic Acid's Interaction with ANT
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism | Locks ANT in the matrix-oriented ("m") conformation. | nih.gov |
| Specificity | Distinguishes ANT function from other mitochondrial components like the electron transport chain and ATPase. | nih.govresearchgate.net |
| Binding Affinity (Ki) | 2 x 10⁻⁸ M in rat liver mitochondria. | researchgate.net |
| Inhibitor Sites | 0.2 to 0.3 µmoles/g of mitochondrial protein. | researchgate.net |
By blocking the primary conduit for mitochondrial ATP to the rest of the cell, bongkrekic acid serves as a powerful tool for investigating the consequences of acute energy deprivation and the subsequent shifts in cellular metabolism. nih.govtandfonline.com Its application allows researchers to study how cells adapt to a sudden loss of oxidative phosphorylation (OXPHOS) as an energy source.
A key and immediate effect of ANT inhibition by bongkrekic acid is the disruption of the cell's bioenergetic state. nih.gov Studies have demonstrated that treatment with bongkrekic acid leads to a significant decrease in oxygen consumption, a direct indicator of suppressed mitochondrial respiration. nih.gov In response to this mitochondrial shutdown, cells are forced to upregulate alternative energy-producing pathways. Research on both 4T1 murine mammary cancer cells and NIH3T3 immortalized fibroblasts showed that bongkrekic acid treatment enhanced glycolysis, evidenced by increased glucose consumption and lactate (B86563) production. nih.gov
Interestingly, while OXPHOS is suppressed, the mitochondrial membrane potential (ΔΨm) has been observed to increase in cells treated with bongkrekic acid. nih.gov This phenomenon is also seen with other mitochondrial inhibitors like oligomycin and is linked to the stimulation of aerobic glycolysis. nih.gov The inability to use the proton gradient for ATP synthesis via ANT leads to this hyperpolarization. nih.gov These findings underscore bongkrekic acid's utility in exploring the intricate feedback loops that govern cellular energy homeostasis. mdpi.com
Table 2: Effects of Bongkrekic Acid on Cellular Bioenergetics in Cultured Cells
| Cell Line | Effect of Bongkrekic Acid | Observation | Reference |
|---|---|---|---|
| 4T1 Murine Cancer Cells | Reduced O₂ Consumption | Indicates suppression of mitochondrial OXPHOS. | nih.gov |
| Enhanced Glycolysis | Increased glucose consumption and lactate production. | nih.gov | |
| Decreased Cellular ATP | ATP levels dropped in a dose-dependent manner. | nih.gov | |
| NIH3T3 Fibroblasts | Reduced O₂ Consumption | Indicates suppression of mitochondrial OXPHOS. | nih.gov |
| Enhanced Glycolysis | Increased glucose consumption and lactate production. | nih.gov |
Bongkrekic acid is frequently used to create in vitro models of diseases characterized by mitochondrial dysfunction. nih.govresearchgate.net By inducing a state of acute energy failure in cultured cells, it allows for the study of cellular pathways implicated in a variety of pathologies, including those related to apoptosis and metabolic stress. nih.govresearchgate.net
For example, bongkrekic acid has been instrumental in studying the mitochondrial permeability transition pore (MPTP), a channel whose opening can lead to cell death. nih.govbenthamdirect.com Bongkrekic acid, by stabilizing the ANT, can inhibit the formation of the MPTP and protect against certain apoptotic stimuli. mdpi.com In one study, 25 µM of bongkrekic acid was shown to attenuate palmitate-induced lipotoxicity and signs of mitochondrial damage in endothelial cells. researchgate.net This protective effect contrasts with the action of carboxyatractyloside (B560681), which stimulated cell death under the same conditions, highlighting the nuanced role of ANT conformation in cell survival. researchgate.net
Furthermore, by inducing ATP depletion, bongkrekic acid can be used to model conditions of extreme metabolic stress. nih.gov Research has shown that under low-glucose conditions, bongkrekic acid induces cell death in both cancer and non-cancer cell lines by crippling the cell's ability to produce ATP from either OXPHOS or glycolysis. nih.gov This makes it a useful tool for investigating therapies that target the unique metabolic vulnerabilities of cancer cells, often referred to as the Warburg effect. nih.gov
Exploration of Potential Broader Biological Activities
While its fame comes from its interaction with mitochondria, research has also touched upon other biological activities of bongkrekic acid, stemming from its chemical nature as a polyketide and its potential to interact with other cellular components. nih.gov
Bongkrekic acid is classified as a polyketide, a large group of structurally diverse secondary metabolites produced by bacteria, fungi, and plants. nih.gov Many polyketides, such as erythromycin, are well-known for their antibiotic properties. nih.gov Biosynthetic studies have confirmed the polyketide origins of bongkrekic acid. rsc.org
Its identity as a polyketide has led to investigations into its potential antimicrobial effects. nih.govnih.gov Indeed, bongkrekic acid has been reported to possess both antibacterial and antifungal properties. researchgate.net In one notable study, the production of bongkrekic acid by the bacterium Burkholderia gladioli was dramatically increased when co-cultured with the fungus Rhizopus microsporus. researchgate.net The resulting bongkrekic acid, in turn, inhibited the growth of the fungus, suggesting a functional role for the toxin in microbial competition. researchgate.net This demonstrates a context-dependent antimicrobial activity at the interface between fungal and bacterial organisms. researchgate.net
Emerging research suggests that the biological effects of bongkrekic acid may not be exclusively limited to the adenine nucleotide translocase. In vitro studies have explored its interactions with other proteins and pathways.
One area of investigation has been its effect on mitochondrial ion channels. A study incorporating mitochondrial membranes from rat heart muscle into a bilayer lipid membrane found that bongkrekic acid (in concentrations of 1-100 µM) inhibited mitochondrial chloride channels. nih.govdntb.gov.ua This suggests a potential secondary mechanism by which it could influence mitochondrial function, separate from its well-established role as an ANT inhibitor.
Additionally, research has documented a non-covalent interaction between bongkrekic acid and certain thiol proteases, including papain and ficin, where it was found to incompletely inhibit the hydrolysis of casein. nih.gov
It is also important to distinguish its activity from pathways it does not affect. The alternative oxidase (AOX) pathway, for instance, is a branch of the mitochondrial electron transport chain that bypasses complexes III and IV, making it resistant to inhibitors like cyanide. wikipedia.orgnih.gov This pathway provides an alternative route for electrons to reduce oxygen, albeit with lower ATP production. wikipedia.org While bongkrekic acid cripples the main ATP-exporting pathway, the alternative oxidase represents a separate respiratory route that is not directly targeted by the toxin. researchgate.netwikipedia.org
Future Directions in Bongkrekic Acid Research
The unique mode of action of bongkrekic acid, targeting the mitochondrial adenine nucleotide translocase, continues to open new avenues for research. nih.gov Future investigations are poised to delve deeper into its molecular interactions, develop sophisticated detection methods, unravel the complex regulation of its production, and explore its potential utility in understanding plant biology. These research directions promise not only to enhance our fundamental understanding of mitochondrial function but also to address the significant public health challenges posed by this potent toxin.
Advanced Structural and Mechanistic Studies of Bongkrekic Acid-Protein Interactions
Bongkrekic acid's high specificity and potent inhibition of the mitochondrial adenine nucleotide translocase (ANT) make it an invaluable tool for studying mitochondrial physiology and cell death pathways. nih.gov The ANT is a crucial protein of the inner mitochondrial membrane, responsible for exchanging ATP synthesized within the mitochondria for ADP from the cytosol. nih.gov Bongkrekic acid exerts its toxic effect by locking the ANT in its "m" (matrix-oriented) conformation, thereby halting the transport of adenine nucleotides. nih.gov
Future research will focus on obtaining high-resolution crystal structures of the bongkrekic acid-ANT complex. Such studies will provide unprecedented detail into the precise binding site and the conformational changes induced by the toxin. This structural information is critical for understanding the mechanics of nucleotide translocation and how it is inhibited.
Furthermore, advanced mechanistic studies are needed to fully elucidate the role of the bongkrekic acid-ANT interaction in the formation of the mitochondrial permeability transition pore (MPTP). The MPTP is a non-specific channel whose opening is a key event in some forms of cell death. nih.gov While it is known that bongkrekic acid can influence the pore's activity, the exact molecular mechanisms and the interplay with other mitochondrial proteins remain to be fully defined. nih.gov
The study of bongkrekic acid analogues is also a promising area. Research on synthetic analogues has already begun to shed light on the structural features essential for its inhibitory action. For instance, a study on 17 different analogues revealed that the three carboxyl groups of the parent molecule are crucial for its potent, pH-dependent activity. nih.gov One analogue, KH-7, which lacks one of the carboxyl groups, exhibited a moderate but pH-insensitive inhibitory effect, highlighting the importance of the tricarboxylic structure for the toxin's characteristic action. nih.gov
Table 1: Investigated Bongkrekic Acid Analogues and their Effects
| Analogue | Effect on Mitochondrial ATP Synthesis | Specificity for ADP/ATP Carrier | Key Finding |
|---|---|---|---|
| KH-1 | Moderate Inhibition | Weak specificity | Highlighted the importance of the three carboxyl groups for potent and pH-dependent inhibition of the ADP/ATP carrier. nih.gov |
| KH-7 | Moderate Inhibition | Specific inhibitory effect | |
| KH-16 | Moderate Inhibition | Moderate side effects | |
| KH-17 | Moderate Inhibition | Weak specificity |
Development of Novel Biosensors for Research Applications
The rapid and sensitive detection of bongkrekic acid is crucial for both food safety and research purposes. Traditional detection methods often rely on laboratory-based techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov While accurate, these methods can be time-consuming and require sophisticated equipment. researchgate.net The development of novel biosensors offers a promising alternative for rapid, on-site screening.
A significant advancement in this area is the creation of a dual-modular immunosensor utilizing a specific monoclonal antibody against bongkrekic acid. nih.gov This system allows for both colorimetric and fluorescence-based detection. nih.gov The colorimetric assay is based on the etching of gold nanostars, while the fluorescence assay employs the inner filter effect of carbon dots. nih.gov This immunosensor has demonstrated high sensitivity and reproducibility in food samples, with a limit of detection below 10 ng/mL. nih.gov
Future research in this domain will likely focus on:
Improving sensitivity and specificity: While current biosensors are promising, further refinements can lower the limit of detection and minimize cross-reactivity with other molecules.
Miniaturization and integration: The development of portable, handheld biosensor devices would enable true on-site testing, providing immediate results in food production facilities or during outbreak investigations.
Multiplexing capabilities: Designing biosensors that can simultaneously detect bongkrekic acid and other relevant toxins or pathogens would provide a more comprehensive safety assessment.
These advancements in biosensor technology will not only be critical for public health but will also provide researchers with powerful tools to study the production of bongkrekic acid in various environments and to screen for its presence in experimental samples. researchgate.netresearchgate.net
Elucidation of Regulatory Networks Governing Toxin Biosynthesis
The production of bongkrekic acid by Burkholderia gladioli is a complex process governed by a specific gene cluster and influenced by environmental factors. nih.govmdpi.com The genetic basis for its synthesis is the bon gene cluster, which encodes a modular type I polyketide synthase (PKS). nih.govmdpi.com Understanding the regulatory networks that control the expression of the bon gene cluster is a key area for future research.
Studies have identified several genes within the bon cluster, including bonA, bonB, and bonD, which are essential for the assembly of the polyketide backbone of the toxin. mdpi.com The role of other genes, such as the cytochrome P450 monooxygenase, bonL, in modifying the molecule has also been demonstrated. nih.gov
Future investigations should aim to:
Identify transcriptional regulators: Uncovering the specific transcription factors that bind to the promoter regions of the bon genes and how their activity is modulated by environmental signals (e.g., nutrient availability, pH, temperature) is a critical next step.
Map signaling pathways: Elucidating the upstream signaling cascades that sense environmental cues and transmit this information to the regulatory proteins will provide a more complete picture of how toxin production is controlled.
Investigate inter-species communication: Exploring how B. gladioli interacts with other microorganisms, such as the fungus Rhizopus oligosporus in fermented products, and how these interactions influence bongkrekic acid biosynthesis is essential for understanding toxin production in real-world settings.
A deeper understanding of these regulatory networks could lead to strategies to inhibit toxin production, for example, by developing compounds that block key regulatory proteins or by manipulating the microbial environment to disfavor the expression of the bon gene cluster. nih.gov
Table 2: Key Genes in the bon Cluster for Bongkrekic Acid Biosynthesis
| Gene | Encoded Protein/Enzyme | Function in Biosynthesis |
|---|---|---|
| bonA, bonB, bonD | Modular Type I Polyketide Synthase (PKS) | Assembly of the polyketide chain, forming the core structure of bongkrekic acid. mdpi.com |
| bonL | Cytochrome P450 Monooxygenase | Involved in the oxidation of a methyl group to a carboxylic acid, a key step in forming the tricarboxylic acid structure. nih.gov |
Role in Plant Mitochondrial Stress Responses
While bongkrekic acid is primarily known as a bacterial toxin, its specific mechanism of action makes it a potential tool for studying mitochondrial stress responses in plants. Plant mitochondria are central to cellular energy production and are involved in various stress responses, including those induced by pathogens and environmental factors.
The interaction between Burkholderia gladioli and plants suggests a potential role for bongkrekic acid in plant-pathogen interactions. nih.gov The toxin could be a virulence factor that disrupts the plant's cellular energy supply, thereby facilitating bacterial colonization.
Future research could explore the following:
Using bongkrekic acid as a chemical probe: By applying bongkrekic acid to plant cells or tissues, researchers can specifically inhibit the ANT and study the downstream consequences. This could help to dissect the signaling pathways involved in mitochondrial stress responses and to identify key components of plant defense mechanisms.
Investigating plant defense against ANT inhibitors: Studying how plants respond to bongkrekic acid could reveal novel defense strategies, such as the expression of alternative respiratory pathways or the production of compounds that counteract the toxin's effects.
Exploring the role of MAP kinases: Mitogen-activated protein kinase (MAPK) cascades are known to be involved in plant stress signaling, including responses to reactive oxygen species (ROS) which can be generated by dysfunctional mitochondria. usda.gov Investigating how the inhibition of ANT by bongkrekic acid affects MAPK signaling could provide insights into the link between mitochondrial function and the broader cellular stress response network in plants.
By using bongkrekic acid as a research tool, scientists may be able to uncover new aspects of plant mitochondrial biology and develop strategies to enhance crop resilience to both pathogenic bacteria and other environmental stresses.
Q & A
Q. What experimental methodologies are recommended to confirm Bongkrekic Acid’s inhibition of Adenine Nucleotide Translocase (ANT) in mitochondrial studies?
Bongkrekic Acid (BA) binds to ANT with high affinity (Ki <2 nM), blocking ADP/ATP exchange. To validate this, researchers should:
- Use isolated mitochondria or intact cells treated with BA (10–50 µM) and measure ATP/ADP ratios via luciferase-based assays or HPLC.
- Include controls with carboxyatractyloside (CATR), a competitive ANT inhibitor, to distinguish BA-specific effects .
- Monitor mitochondrial membrane potential (ΔΨm) using fluorescent dyes (e.g., JC-1 or TMRM) to assess BA’s impact on permeability transition pore (MPTP) opening .
Q. How can researchers safely handle Bongkrekic Acid given its acute toxicity?
BA has a murine oral LD50 of 3.5 mg/kg, indicating high toxicity. Key safety protocols include:
- Using personal protective equipment (PPE): nitrile gloves, lab coats, and fume hoods for powder handling.
- Preparing stock solutions in Tris buffer (pH 7.5) to avoid DMSO-induced cytotoxicity.
- Disposing of waste via incineration or authorized hazardous waste channels to prevent environmental contamination .
Q. What analytical techniques are suitable for quantifying Bongkrekic Acid in biological samples?
A validated QuEChERS-UHPLC-MS/MS method enables rapid detection:
- Extract BA from matrices (e.g., fungal cultures) using methanol with 1% ammonia.
- Purify extracts with C18 adsorbents to remove lipids and proteins.
- Analyze via negative-ion MRM mode (m/z 486.3→469.2) with a 4-minute runtime .
Advanced Research Questions
Q. How does Bongkrekic Acid’s inhibition of MPTP interplay with apoptosis in disease models?
BA suppresses MPTP opening, preventing cytochrome c release and caspase activation. In dexamethasone-induced thymocyte apoptosis:
Q. What explains contradictions in Bongkrekic Acid’s reported cytotoxicity across cell lines?
Discrepancies arise from:
Q. Can Bongkrekic Acid be used synergistically with other mitochondrial inhibitors?
Yes. For example:
Q. How do BA-induced signaling pathways (e.g., p38/ERK) influence neutrophil extracellular trap (NET) formation?
BA activates p38 and ERK kinases, promoting histone citrullination via PAD4 and ATP-P2X1 receptor signaling. To study this:
Q. What structural modifications enhance Bongkrekic Acid’s specificity for ANT isoforms?
Structure-activity relationship (SAR) studies show:
- The triammonium salt form improves solubility for in vitro assays without altering ANT binding.
- Analogs with truncated fatty acid chains lose potency, confirming the importance of the heptaenedioic acid backbone .
Q. What are the environmental risks of Bongkrekic Acid in laboratory wastewater?
Though BA has low bioaccumulation potential (logP ~2.5), its acute aquatic toxicity (EC50 <1 mg/L) necessitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
